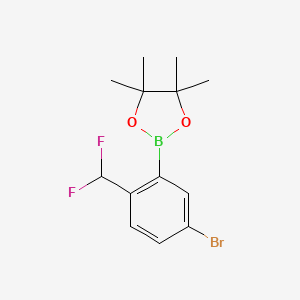

O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

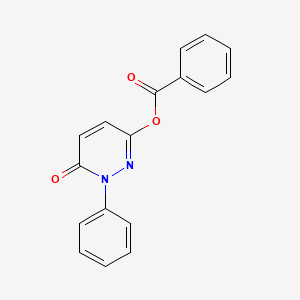

O-Ethyl S-((6-(trifluoromethyl)pyridin-3-yl)methyl) carbonodithioate is a chemical compound with the CAS Number: 2107987-82-4 . It has a molecular weight of 281.32 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular formula of this compound is C10H10F3NOS2 . The InChI Code is 1S/C10H10F3NOS2/c1-2-15-9(16)17-6-7-3-4-8(14-5-7)10(11,12)13/h3-5H,2,6H2,1H3 .Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature .科学的研究の応用

1. Synthesis and Characterization of Functionalized Tetrahydropyridines

A study by Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation process that synthesizes highly functionalized tetrahydropyridines using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. This process highlights the utility of carbonodithioate and related compounds in synthesizing complex organic structures with high regioselectivity and excellent yields, emphasizing their importance in organic synthesis and medicinal chemistry research (Zhu, Lan, & Kwon, 2003).

2. Advanced Materials for Environmental Remediation

El-Shafey et al. (2016) explored the use of surface functionalized activated carbons derived from date palm leaflets for the removal of methylene blue from water. This study involves the modification of activated carbon surfaces with various functional groups, including those introduced by carbonodithioate-related compounds, demonstrating the compound's potential in creating materials for environmental cleanup and water purification (El-Shafey, Ali, Al-Busafi, & Al-Lawati, 2016).

3. Fluorinated Reagents for Radical Generation

Clemente-Tejeda and Zard (2015) developed a new fluorinated reagent, O-ethyl S-(1,2,2,2-tetrafluoroethyl) carbonodithioate (xanthate), for generating and capturing 1,2,2,2-tetrafluoroethyl radicals. This reagent facilitates the introduction of the CF3CHF motif onto various olefinic substrates, showcasing the role of carbonodithioate derivatives in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Clemente-Tejeda & Zard, 2015).

4. Catalysis and Polymerization

Research on chromium complexes for ethylene oligomerization by Small et al. (2004) utilized tridentate pyridine-based ligands, including those related to the structural motifs of carbonodithioates. This study contributes to the field of olefin polymerization, indicating the potential of such compounds in developing new catalyst systems for the production of polymers with specific properties (Small, Carney, Holman, O'rourke, & Halfen, 2004).

5. Nucleotide Modification

Takaku et al. (1976) found O-Ethyl S-benzoyldithiocarbonate to be a useful reagent for the benzoylation of the 4-amino groups of cytidine 5′-phosphate and deoxycytidine 5′-phosphate. This research underscores the compound's relevance in nucleotide chemistry and its potential applications in biochemistry and molecular biology (Takaku, Shimada, Morita, & Hata, 1976).

Safety and Hazards

特性

IUPAC Name |

O-ethyl [6-(trifluoromethyl)pyridin-3-yl]methylsulfanylmethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NOS2/c1-2-15-9(16)17-6-7-3-4-8(14-5-7)10(11,12)13/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEBMWWBMBZJNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)SCC1=CN=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2723707.png)

![6-ethyl 3-methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723709.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2723710.png)

![N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2723711.png)

![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2723715.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2723719.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723721.png)

![6-(4-Butylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723723.png)